N-Ethyl-4-nitroaniline
Overview
Description
N-Ethyl-4-nitroaniline is a chemical compound with the linear formula O2NC6H4NHC2H5 . It appears as yellow crystals with a blue-violet luster . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of N-Ethyl-4-nitroaniline consists of a nitro group (NO2) and an ethylamino group (NHC2H5) attached to a benzene ring . The study of its nonlinear optical properties and molecular orientation has been reported .Chemical Reactions Analysis
N-Ethyl-4-nitroaniline is basic and reacts exothermically with acids to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Reaction with strong reducing agents, such as hydrides may generate flammable gaseous hydrogen .Physical And Chemical Properties Analysis
N-Ethyl-4-nitroaniline has a molecular weight of 166.18 . It has a density of 1.2±0.1 g/cm3, a boiling point of 302.3±25.0 °C at 760 mmHg, and a flash point of 136.6±23.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Stabilization of Energetic Materials : N-Ethyl-4-nitroaniline is researched for its role in stabilizing energetic materials. For instance, it's used in binary mixtures with other stabilizers like diphenylamine and ethyl centralite to construct solid-liquid phase diagrams. These mixtures show simple eutectic behaviors and are analyzed using differential scanning calorimetry (DSC) (Trache et al., 2013). Moreover, its use in composite modified double base (CMDB) propellants is investigated, with findings suggesting that increasing the carbon chain length of substituent groups on the nitrogen atom improves its solubility and stability in propellants (Tang et al., 2017).
Solubility in Mixed Solvents : The solubility of N-Ethyl-4-nitroaniline in binary mixed solvents has been examined, providing crucial data for its purification processes. Studies have determined its mole fraction solubility in various solvent mixtures, contributing to a better understanding of its physicochemical properties (Li et al., 2017).
Use in Spectrophotometric Analysis : N-Ethyl-4-nitroaniline is also utilized in the development of spectrophotometric methods for various analyses. For instance, it's involved in enhancing the sensitivity of chromogenic substrate assays for enzymes like plasmin and urokinase (Friedman et al., 1978).
Role in Detection Sensors : It serves as a template molecule in the creation of molecularly imprinted fluorescent sensors. These sensors, used for detecting 4-nitroaniline in water, exhibit high sensitivity and selectivity, demonstrating the versatility of N-Ethyl-4-nitroaniline in sensor technology (Xie et al., 2020).
Applications in Aerobic Degradation Studies : Research on the aerobic degradation of N-Methyl-4-nitroaniline, a related compound, by specific bacterial strains provides insights into the environmental impact and degradation pathways of such chemicals. This research is crucial for understanding the ecological aspects of nitroaniline derivatives (Khan et al., 2013).
Safety And Hazards
N-Ethyl-4-nitroaniline is sensitive to prolonged exposure to air . It reacts exothermically with acids to form salts plus water . It may be incompatible with certain chemicals and may generate flammable gaseous hydrogen when reacting with strong reducing agents . It should be handled with care to avoid risks .
properties
IUPAC Name |
N-ethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-7-3-5-8(6-4-7)10(11)12/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNNLAWQCMDISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Record name | N-ETHYL-4-NITROANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063124 | |
Record name | N-Ethyl-p-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-4-nitroaniline appears as yellow crystals with blue-violet luster (from ethanol) or purple-black crystalline solid. (NTP, 1992) | |
Record name | N-ETHYL-4-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Ethyl-4-nitroaniline | |
CAS RN |
3665-80-3 | |
Record name | N-ETHYL-4-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Ethyl-4-nitroaniline | |
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Record name | N-Ethyl-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665803 | |
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Record name | Benzenamine, N-ethyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-Ethyl-p-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.843 | |
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Record name | N-ETHYL-4-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIJ38TTD80 | |
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Melting Point |
205 °F (NTP, 1992) | |
Record name | N-ETHYL-4-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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